Tetrahydrofurfuryl 2-methylcrotonate
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Overview
Description
Tetrahydrofurfuryl 2-methylcrotonate is a chemical compound with the molecular formula C10H16O3This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a 2-methylcrotonate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl 2-methylcrotonate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with 2-methylcrotonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Tetrahydrofurfuryl 2-methylcrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor in the synthesis of tetrahydrofurfuryl 2-methylcrotonate.
2-Methylcrotonic acid: Another precursor used in the esterification process.
2-Methyltetrahydrofuran: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a tetrahydrofuran ring and a 2-methylcrotonate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
95873-65-7 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
oxolan-2-ylmethyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3,9H,4-7H2,1-2H3/b8-3+ |
InChI Key |
HLPPKJYNZGJOBE-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1CCCO1 |
Canonical SMILES |
CC=C(C)C(=O)OCC1CCCO1 |
Origin of Product |
United States |
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